molecular formula C12H15NO2 B13945372 Propan-2-yl 2,3-dihydro-1H-indole-2-carboxylate CAS No. 596797-47-6

Propan-2-yl 2,3-dihydro-1H-indole-2-carboxylate

Cat. No.: B13945372
CAS No.: 596797-47-6
M. Wt: 205.25 g/mol
InChI Key: ORCRCVUBZGLGBP-UHFFFAOYSA-N
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Description

Propan-2-yl 2,3-dihydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2,3-dihydro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole derivative . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens or sulfonyl chlorides are often used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or sulfonated indole derivatives.

Scientific Research Applications

Propan-2-yl 2,3-dihydro-1H-indole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl 2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propan-2-yl 2,3-dihydro-1H-indole-2-carboxylate stands out due to its specific structural features and potential applications. Its unique combination of the indole ring and ester functional group allows for diverse chemical modifications and biological activities.

Properties

CAS No.

596797-47-6

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

propan-2-yl 2,3-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C12H15NO2/c1-8(2)15-12(14)11-7-9-5-3-4-6-10(9)13-11/h3-6,8,11,13H,7H2,1-2H3

InChI Key

ORCRCVUBZGLGBP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1CC2=CC=CC=C2N1

Origin of Product

United States

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